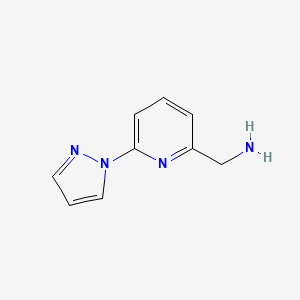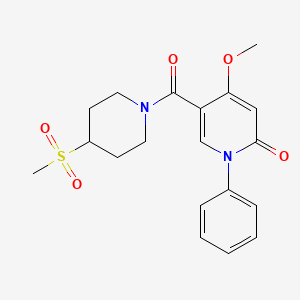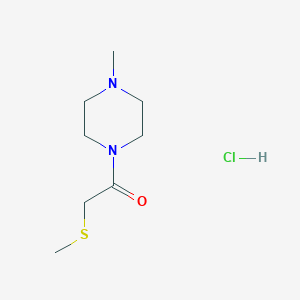![molecular formula C16H13N3O2S B2542663 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 851943-76-5](/img/structure/B2542663.png)
6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one" is a derivative of thiazolo[3,2-a]pyrimidin-5-one, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmaceuticals. The papers provided discuss the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related thiazolo[3,2-a]pyrimidin-5-one derivatives.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves the reaction of 6-methyl-2-thiouracil with various reagents. For example, one method includes reacting 3-amino-6-methyl-2-thiouracil with carboxylic acid or thiosemicarbazide with carboxylic acid and β-keto ester in the presence of phosphorus pentaoxide and methanesulfonic acid . Another approach involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, which is carried out with heating in solvents like DMF, dioxane, or acetonitrile in the presence of triethylamine . These methods result in the formation of various substituted thiazolo[3,2-a]pyrimidin-5-ones with potential biological activities.
Molecular Structure Analysis
The molecular structures of thiazolo[3,2-a]pyrimidin-5-one derivatives have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystallographic stereostructure of 6-(2-cyclohexylethyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one, a related compound, has been determined, providing insights into the three-dimensional arrangement of atoms within the molecule . Similarly, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis .
Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions that lead to the formation of new compounds with different functional groups. For example, 2-ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one reacts with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, followed by alkylation with alkyl halides to form ketene dithioacetal fragments . Additionally, 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile can be transformed into related fused heterocyclic systems, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-a]pyrimidin-5-one derivatives are influenced by their molecular structure and substituents. These properties are important for understanding the compound's stability, reactivity, and potential as a pharmaceutical agent. The papers provided do not detail specific physical properties such as melting points or solubility; however, the chemical properties, such as reactivity with various reagents, are well-documented . The biological activities, such as anti-inflammatory, antiallergic, antibacterial, and antifungal properties, have been evaluated for some derivatives, indicating their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Reactions
The compound 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is related to the broader class of thiazolo[3,2-a]pyrimidin-5-one derivatives, which have been explored in various synthetic pathways and reactions. One study detailed the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, which are structurally related and could provide insights into the reactivity and potential applications of the compound . The research outlined the formation of 5-substituted derivatives through the reaction with acetylene carboxylates and further modifications leading to diverse derivatives with potential biological activities (Kinoshita et al., 1987).
Biological Activities
Thiazolo[3,2-a]pyrimidin-5-one derivatives have been investigated for various biological activities. For instance, novel benzodifuranyl derivatives, including thiazolopyrimidines derived from compounds like visnaginone and khellinone, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Another study focused on the synthesis of pyrimidine and thiazolopyrimidine derivatives for biological evaluation, indicating the potential for antimicrobial, anti-HIV, and anticancer activities among these compounds. This highlights the versatility of thiazolopyrimidine structures in medicinal chemistry and drug development (Rida et al., 1996).
Synthetic Methodologies
Research on thiazolopyrimidines also extends to synthetic methodologies. A convenient one-pot synthesis of thiazolo[3,2-a]pyrimidine derivatives has been developed, demonstrating an efficient approach to constructing these compounds. This methodology could be applicable to the synthesis of 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one and its analogs, expanding the scope of their potential applications (Singh et al., 2011).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
Mecanismo De Acción
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Indole derivatives are known to have a broad spectrum of biological activities .
Propiedades
IUPAC Name |
6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-8-11-4-2-3-5-13(11)19(10)15(21)12-9-17-16-18(14(12)20)6-7-22-16/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHBMFPMLNKKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)

![4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2542582.png)
![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)
![3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2542586.png)
![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)


![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)
![Ethyl 2-[2-(3,5-dinitrobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542600.png)

